(2,3-Difluoro-6-methoxyphenyl)trimethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3-difluoro-6-methoxyphenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2OSi/c1-13-8-6-5-7(11)9(12)10(8)14(2,3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTNIGCIISRVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2OSi | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformations of 2,3 Difluoro 6 Methoxyphenyl Trimethylsilane
Reactions Involving the Aryl-Silicon Bond
The carbon-silicon (C-Si) bond in (2,3-Difluoro-6-methoxyphenyl)trimethylsilane is the focal point of its chemical reactivity. While relatively stable, this bond can be activated under specific conditions to undergo cross-coupling, electrophilic cleavage, and oxidation reactions, making it a valuable precursor for the synthesis of more complex substituted aromatic compounds.
Cross-Coupling Reactions (e.g., Hiyama-type couplings)
The Hiyama coupling is a palladium-catalyzed carbon-carbon bond formation between an organosilane and an organic halide or pseudohalide. organic-chemistry.org This reaction serves as a powerful alternative to other cross-coupling methods, such as the Suzuki coupling, leveraging the stability, low toxicity, and ease of preparation of organosilane reagents. organic-chemistry.org For the reaction to proceed, activation of the relatively inert C-Si bond is typically required. organic-chemistry.orgorganic-chemistry.org
Palladium complexes are the most common catalysts for Hiyama-type couplings. The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the activated organosilane, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
While specific studies detailing the Hiyama coupling of this compound are not prevalent, the reactivity can be inferred from studies on structurally similar arylsilanes. For instance, palladium acetate (B1210297) (Pd(OAc)₂) and palladium chloride (PdCl₂) have proven to be effective catalysts. organic-chemistry.orgnih.govnih.gov Ligands such as phosphines (e.g., XPhos) are often employed to stabilize the palladium center and facilitate the reaction. nih.govnih.gov The reaction partners are typically aryl or heteroaryl chlorides, bromides, or iodides. nih.govnih.gov Although trimethylsilane (B1584522) derivatives are sometimes noted as being less reactive, successful couplings have been achieved, often requiring an activating agent. organic-chemistry.org
Below is a table of representative conditions for palladium-catalyzed Hiyama couplings, based on analogous aryltrifluorosilane and aryltrialkoxysilane systems, which illustrates the general parameters that would be applied for this compound.
Table 1: Representative Conditions for Palladium-Catalyzed Hiyama Cross-Coupling of Arylsilanes Data based on analogous systems.
| Catalyst (mol%) | Ligand (mol%) | Silane (B1218182) Partner | Halide Partner | Activator | Solvent | Temp (°C) | Yield (%) | Ref |
| Pd(OAc)₂ (2) | XPhos (4) | Phenyltrifluorosilane | Methyl 3-chlorobenzoate | TBAF | t-BuOH | 60 | 98 | nih.gov |
| PdCl₂ (5) | None | Phenyltriethoxysilane | p-Methylbenzenesulfinate | TBAF | THF | 70 | 94 | nih.gov |
| Pd(PPh₃)₄ (2) | - | Potassium aryltrifluoroborate* | Alkenyl Bromide | Cs₂CO₃ | Toluene/H₂O | 80 | High | organic-chemistry.org |
Note: Potassium aryltrifluoroborates are used in Suzuki-Miyaura reactions but illustrate similar palladium-catalyzed cross-coupling principles.
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for a wide range of cross-coupling reactions. chemrxiv.orgprinceton.edu However, their application in Hiyama couplings of aryltrimethylsilanes is less documented than that of palladium. Nickel-catalyzed Hiyama couplings have been successfully developed, notably for the reaction of aryltrifluorosilanes with secondary alkyl halides. nih.gov This demonstrates nickel's capability to facilitate the key transmetalation step with silicon-based reagents. The general advantages of nickel catalysis include its unique reactivity profiles and its ability to activate challenging substrates like aryl chlorides or triflates. chemrxiv.org For a substrate like this compound, a nickel-catalyzed pathway would likely involve a Ni(0) catalyst, potentially with a supporting ligand, reacting with an aryl halide and the activated silane.
A critical aspect of the Hiyama coupling is the activation of the C-Si bond, which is often accomplished using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or caesium fluoride (CsF). organic-chemistry.orgorganic-chemistry.orgnih.gov The fluoride ion attacks the silicon atom of the arylsilane, forming a hypervalent, pentacoordinate silicate (B1173343) intermediate. organic-chemistry.orgwikipedia.org This process is crucial because the resulting silicate is significantly more nucleophilic than the starting tetracoordinate silane. organic-chemistry.org The formation of this activated intermediate facilitates the otherwise sluggish transmetalation step with the palladium(II) complex in the catalytic cycle. organic-chemistry.org
In recent years, fluoride-free Hiyama coupling protocols have also been developed. rsc.orgresearchgate.net These methods often rely on different silicon reagents, such as organosilanols or organosiloxanes, which can be activated by a base like sodium hydroxide, or employ specialized catalytic systems like palladium nanoparticles. organic-chemistry.orgresearchgate.net
Electrophilic Cleavage of the Aryl-Silicon Bond
The aryl-silicon bond can be cleaved by various electrophiles in a process known as ipso-substitution. This reaction is a fundamental transformation of arylsilanes. For example, treatment with a protic acid can lead to protodesilylation, replacing the trimethylsilyl (B98337) group with a hydrogen atom. Similarly, reaction with halogens like iodine or bromine can result in halodesilylation, installing a halogen at the former site of the silicon group.
This electrophilic cleavage is also the key initial step in certain oxidation protocols. The Fleming oxidation pathway, for instance, begins with the electrophilic substitution of the phenyl group on a dimethylphenylsilyl moiety to generate a more reactive halosilane, which is then susceptible to oxidation. organic-chemistry.org This principle of activating a robust arylsilane via electrophilic attack is broadly applicable.
Oxidation Reactions Leading to Phenolic Derivatives
A synthetically valuable transformation of arylsilanes is their oxidation to the corresponding phenols. This reaction, known as the Fleming-Tamao oxidation, effectively treats the silyl (B83357) group as a "masked hydroxyl group". organic-chemistry.orgjk-sci.com This allows for the introduction of a hydroxyl group onto an aromatic ring under conditions that are often milder and more functional-group-tolerant than classical aromatic hydroxylation methods. semanticscholar.orgresearchgate.net
The reaction converts a C-Si bond into a C-O bond using an oxidant such as a peroxy acid (e.g., peracetic acid, m-CPBA) or hydrogen peroxide. wikipedia.orgjk-sci.com The specific pathway depends on the substituents on the silicon atom. wikipedia.org For this compound, which bears only carbon substituents on the silicon, a Fleming-type oxidation is expected. wikipedia.org This process typically involves a two-step sequence, which can often be performed in a single pot:
Electrophilic Activation : The robust aryl-SiMe₃ bond is first converted to a more reactive aryl-silyl halide or aryl-silyl acetate through electrophilic cleavage. Reagents like mercuric acetate may be used to facilitate this step. nrochemistry.com
Oxidation and Rearrangement : The activated heterosubstituted silane is then attacked by the peroxy acid oxidant. This generates a silyl peroxide intermediate which undergoes a organic-chemistry.orgorganic-chemistry.org-anionic rearrangement, where the aryl group migrates from the silicon to the adjacent oxygen atom. Subsequent hydrolysis of the resulting silyl ether liberates the desired phenol (B47542), in this case, 2,3-Difluoro-6-methoxyphenol. nrochemistry.comcaltech.edu
This transformation provides a strategic method to synthesize highly substituted phenols that might be difficult to access through other routes.
Reactions Involving the Fluorine Substituents on the Aromatic Ring
The presence of two fluorine atoms on the benzene (B151609) ring is a defining feature of the molecule's chemical character. These halogen atoms are not merely passive substituents; they actively participate in and direct the course of certain reactions, most notably nucleophilic aromatic substitution.
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for aryl halides bearing electron-withdrawing groups. libretexts.org Unlike the more common electrophilic aromatic substitution seen with electron-rich benzenes, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com The reaction generally proceeds via a two-step addition-elimination mechanism.
Nucleophilic Addition : A nucleophile (Nu⁻) attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov
Elimination : The leaving group (F⁻) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
For this compound, nucleophilic attack could conceptually occur at either C-2 or C-3. The stability of the resulting Meisenheimer complex is crucial in determining the reaction's feasibility and regioselectivity. Electron-withdrawing groups positioned ortho or para to the site of attack stabilize the negative charge of the intermediate, thereby accelerating the reaction. libretexts.org In this molecule, the second fluorine atom and the trimethylsilyl group play key roles in stabilizing this intermediate.
Fluorine's influence on aromatic reactivity is twofold. Its high electronegativity causes a strong inductive electron withdrawal (-I effect), which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. researchgate.net This activation is key to enabling SNAr reactions.
In the context of SNAr, fluorine is an effective leaving group despite the high strength of the C-F bond. This is because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond. masterorganicchemistry.com The strong electron-withdrawing nature of fluorine actually facilitates the first step, making fluoroarenes surprisingly reactive in SNAr processes. orgsyn.org
The positions of the two fluorine atoms relative to each other and to the other substituents are critical.
Activation : The fluorine at C-2 is ortho to the trimethylsilyl group and meta to the methoxy (B1213986) group. The fluorine at C-3 is meta to the trimethylsilyl group and para to the methoxy group. An attacking nucleophile at C-2 would generate a Meisenheimer complex where the negative charge is stabilized by the inductive effect of the adjacent fluorine at C-3.
Interactive Table: Influence of Substituents on Aromatic Ring Reactivity
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on SNAr |
| -F | C-2, C-3 | Strongly Withdrawing | Weakly Donating | Activating |
| -OCH₃ | C-6 | Withdrawing | Strongly Donating | Deactivating |
| -Si(CH₃)₃ | C-1 | Weakly Withdrawing | - | Weakly Activating |
Transformations of the Methoxy Group on the Aromatic Ring
The most common transformation of an aryl methoxy group is its cleavage to form a phenol. This demethylation is typically achieved using strong Lewis acids or proton acids.
Boron Tribromide (BBr₃) : This is a classic and highly effective reagent for cleaving aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group.
Strong Acids : Reagents like hydroiodic acid (HI) or hydrobromic acid (HBr) can also be used, often at elevated temperatures.
Once converted to the corresponding phenol, (2,3-difluoro-6-(trimethylsilyl)phenol), the hydroxyl group can be further derivatized. A particularly important transformation in the context of arylsilane chemistry is its conversion to a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group. This is accomplished by reacting the phenol with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a base. The resulting aryl triflate is an excellent leaving group and a key precursor for the generation of arynes. nih.govacs.org
The methoxy group exhibits a dual electronic nature that affects the reactivity of the aromatic ring. rsc.org
Resonance Effect (+M) : The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance donation increases the electron density on the ring, particularly at the ortho and para positions. This effect is dominant in electrophilic aromatic substitution, making the methoxy group a strong activating and ortho, para-directing group.
Inductive Effect (-I) : Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the sigma bond.
In the context of this compound, the strong resonance donation from the methoxy group counteracts the inductive withdrawal from the fluorine atoms to some extent. For nucleophilic aromatic substitution, the methoxy group is generally considered deactivating because it donates electron density to the ring, which disfavors the attack of an external nucleophile. nih.gov Its presence would likely make SNAr reactions on this molecule less favorable than on an analogous ring system with a purely electron-withdrawing group at that position.
Generation and Reactivity of Fluorinated Carbene Intermediates from Related Silane Precursors
While this compound itself is not a typical precursor for fluorinated carbenes, the field of organofluorine chemistry heavily utilizes other organosilicon compounds for this purpose. These "related silane precursors" provide a powerful means of generating highly reactive fluorinated carbene intermediates.
Difluorocarbene (:CF₂) is a versatile intermediate for introducing difluoromethylene (-CF₂-) units into molecules. cas.cn Several trimethylsilane-based reagents are commonly employed for its generation under mild conditions.
(Bromodifluoromethyl)trimethylsilane (Me₃SiCF₂Br) : This reagent, upon activation with Lewis bases like hexamethylphosphoramide (B148902) (HMPA) or with fluoride ions, readily decomposes to generate difluorocarbene. orgsyn.org The process involves the formation of bromotrimethylsilane (B50905) as a byproduct.
Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA) : Known as a source of "acid-free" difluorocarbene, TFDA is another effective precursor. cas.cn It generates the carbene, which can then participate in various transformations.
Once generated, fluorinated carbenes exhibit characteristic reactivity, primarily acting as electrophiles. Their key reactions include:
Cyclopropanation : They readily add across double bonds to form difluorocyclopropanes.
Insertion Reactions : They can insert into various X-H bonds, such as O-H and N-H bonds. For example, reaction with an alcohol (R-OH) can yield a difluoromethyl ether (R-OCHF₂). cas.cn
The use of these related silane precursors highlights the broader utility of the carbon-silicon bond in facilitating the generation of reactive intermediates in organofluorine synthesis.
Difluorocarbene Generation from Trimethylsilyl-Substituted Fluorinated Compounds
The generation of difluorocarbene from organosilicon precursors is a well-established methodology in organic synthesis. Typically, compounds containing a trifluoromethyl or a related group attached to a silicon atom can eliminate difluorocarbene upon activation. For instance, reagents like trimethyl(trifluoromethyl)silane (TMSCF3) are widely used for this purpose. The reaction is often initiated by a fluoride source or other nucleophiles that attack the silicon atom, leading to the formation of a transient trifluoromethyl anion which then fragments to difluorocarbene and a fluoride ion.
While this compound possesses a trimethylsilyl group, it lacks the necessary trifluoromethyl or a similar functional group that can readily undergo alpha-elimination to produce difluorocarbene. Therefore, it is not expected to be a direct precursor for difluorocarbene generation under standard conditions.
Synthetic Applications of Generated Carbene Intermediates
Difluorocarbene is a versatile intermediate that participates in various synthetic transformations. Its primary applications include:
Cyclopropanation: Difluorocarbene readily adds to alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. These products are valuable building blocks in medicinal chemistry and materials science.
Insertion Reactions: It can insert into C-H, O-H, N-H, and S-H bonds, providing a direct method for the introduction of a difluoromethyl group.
Ylide Formation: Reaction with phosphines or other Lewis bases can generate corresponding ylides, which are useful reagents in their own right.
Given that this compound is not a known precursor for difluorocarbene, there are no documented synthetic applications of carbene intermediates derived from it.
Radical Reactions Involving Trimethylsilyl-Substituted Fluorinated Systems
The trimethylsilyl group can influence the reactivity of aromatic systems in radical reactions. The C-Si bond can be cleaved under certain radical conditions, and the silyl group can also direct radical attack on the aromatic ring. In the context of fluorinated systems, radical reactions can be a powerful tool for C-F bond formation or for the functionalization of fluoroaromatic compounds.
However, specific studies detailing the radical reactions of this compound are not found in the surveyed literature. The reactivity of this compound in radical-mediated processes, such as radical substitutions or couplings, remains an unexplored area of research.
The Role of this compound in Advanced Organic Synthesis
This compound has emerged as a valuable and versatile synthetic intermediate in the field of organofluorine chemistry. Its unique structure, combining a difluorinated aromatic ring, a methoxy group, and a reactive trimethylsilyl moiety, allows for its strategic application in the construction of complex molecular architectures. This article explores the utility of this compound as a key building block, focusing on its role in forming fluorinated aromatic systems, its function as a precursor to other advanced intermediates, and its application in synthesizing biologically relevant molecules.
Future Perspectives and Emerging Research Directions in 2,3 Difluoro 6 Methoxyphenyl Trimethylsilane Chemistry
Development of Novel and Sustainable Synthetic Methodologies for its Preparation6.2. Exploration of Undiscovered Reactivity Modes and Transformations6.3. Integration into Advanced Synthetic Platforms, such as Flow Chemistry and Automation for Scalable Synthesis6.4. Design and Synthesis of Next-Generation Fluorinated Organosilane Reagents6.5. Application of Advanced Spectroscopic and Structural Characterization Techniques in Detailed Mechanistic Studies
Without any specific research on (2,3-Difluoro-6-methoxyphenyl)trimethylsilane, any attempt to generate content for the requested article would be speculative and would not meet the requirements for a professional and authoritative scientific article. No data tables or detailed research findings concerning this specific compound could be located.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (2,3-Difluoro-6-methoxyphenyl)trimethylsilane to improve yield and purity?
- Methodological Answer : The synthesis can be optimized by using tetrahydrofuran (THF) as a solvent, which facilitates reaction homogeneity and intermediate stabilization. Reactions should be monitored via thin-layer chromatography (TLC) to track progress, and triethylamine (Et₃N) can be added to scavenge acidic byproducts (e.g., HCl). Post-reaction, purification via column chromatography with silica gel is recommended to isolate the product from salts like triethylammonium chloride .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments, while ¹H and ¹³C NMR resolve methoxy and trimethylsilane groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction provides precise bond lengths and angles, especially when steric effects from the trimethylsilane group are present .
Q. How do the fluorine and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms activate the aromatic ring toward electrophilic substitution, while the methoxy group (+M effect) directs reactivity to specific positions. For Suzuki-Miyaura couplings, the trimethylsilane group can act as a transient protecting group, stabilizing intermediates. Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in anhydrous DMF for optimal results .
Advanced Research Questions
Q. What strategies mitigate contradictions in experimental data, such as inconsistent yields in fluorination reactions?
- Methodological Answer : Contradictions often arise from variable reaction conditions (e.g., moisture sensitivity, catalyst loading). Controlled experiments under inert atmospheres (N₂/Ar) and standardized protocols for reagent drying (e.g., molecular sieves for THF) are essential. Statistical tools like Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) affecting yield .
Q. How does the trimethylsilane group enhance stability in radical-mediated reactions compared to other silicon-based moieties?
- Methodological Answer : The trimethylsilane group provides steric shielding, preventing undesired radical recombination. Its low polarity minimizes electronic interference with reactive intermediates. Comparative studies with triethylsilane or triphenylsilane show superior stability in photoredox catalysis, particularly with Ir(ppy)₃ as a photocatalyst and blue LED irradiation .
Q. What role does this compound play in the synthesis of kinase inhibitors or GnRH antagonists?
- Methodological Answer : The difluoro-methoxy-phenyl moiety is a key pharmacophore in cyclin-dependent kinase inhibitors (e.g., R-547) and non-peptide GnRH antagonists (e.g., Linzagolix). It enhances target binding via hydrophobic interactions and fluorine-mediated dipole effects. Medicinal chemistry workflows often employ this scaffold in fragment-based drug discovery, followed by SAR studies using SPR or ITC binding assays .
Key Considerations for Experimental Design
- Safety Protocols : Use face shields, nitrile gloves, and chemical suits when handling silanes due to potential irritancy (skin/eyes) .
- Reaction Monitoring : Combine TLC with in-situ IR spectroscopy to detect intermediates (e.g., Si-O or C-F stretches at 1100–1250 cm⁻¹) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict regioselectivity in fluorination and guide synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
